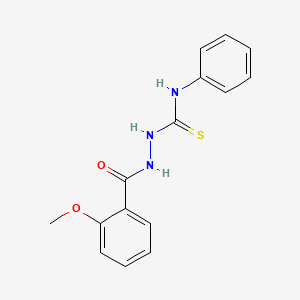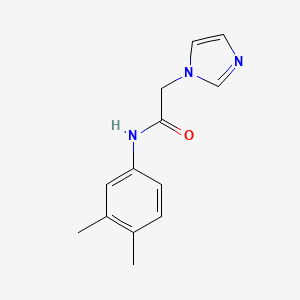![molecular formula C20H17N3O3 B5567321 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE](/img/structure/B5567321.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. The compound features a complex structure that includes a benzodioxole moiety and an indole derivative, which are known for their biological activities.
Aplicaciones Científicas De Investigación
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Biology: It is used in studies involving cell cycle regulation and apoptosis mechanisms.
Pharmacology: The compound is investigated for its interactions with various molecular targets, including tubulin and microtubules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Indole Derivative: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzodioxole and indole derivatives are then coupled using a palladium-catalyzed C-N cross-coupling reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Mecanismo De Acción
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound featuring a benzodioxole moiety, known for its psychoactive properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CYANO-2-METHYL-1H-INDOL-1-YL)ACETAMIDE is unique due to its dual structural features of benzodioxole and indole, which contribute to its potent biological activities. Its ability to target tubulin and induce apoptosis sets it apart from other compounds with similar structures.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-16(9-21)15-4-2-3-5-17(15)23(13)11-20(24)22-10-14-6-7-18-19(8-14)26-12-25-18/h2-8H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCHOWMUIOSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5567238.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B5567252.png)
![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
![1-[(4-Phenyl-thiazol-2-ylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide](/img/structure/B5567267.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)
![N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B5567296.png)
![N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)
![methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)
![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)
